molecular formula C16H21N3O B5365845 N-[2-(dimethylamino)quinolin-4-yl]pentanamide

N-[2-(dimethylamino)quinolin-4-yl]pentanamide

Cat. No.: B5365845
M. Wt: 271.36 g/mol
InChI Key: WMOYXQAXSRDESI-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)quinolin-4-yl]pentanamide is a complex organic compound with a molecular formula of C16H24N2O. This compound features a quinoline ring substituted with a dimethylamino group and a pentanamide side chain. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

N-[2-(dimethylamino)quinolin-4-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-4-5-10-16(20)18-14-11-15(19(2)3)17-13-9-7-6-8-12(13)14/h6-9,11H,4-5,10H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOYXQAXSRDESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=NC2=CC=CC=C21)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)quinolin-4-yl]pentanamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Pentanamide Side Chain: The final step involves the acylation of the quinoline derivative with pentanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)quinolin-4-yl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Dimethylamine or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[2-(dimethylamino)quinolin-4-yl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the quinoline ring’s ability to emit light upon excitation.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)quinolin-4-yl]pentanamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to DNA, interfering with replication and transcription processes.

    Pathways Involved: It may inhibit enzymes involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)quinolin-4-yl]-2-(dipentylamino)acetamide
  • N-[2-(dimethylamino)quinolin-4-yl]-2-(diphenylmethyl)-1-piperazinyl]acetamide

Uniqueness

N-[2-(dimethylamino)quinolin-4-yl]pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a dimethylamino group and a pentanamide side chain makes it a versatile compound for various applications.

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